PGF2alpha-1,9-lactone

Descripción general

Descripción

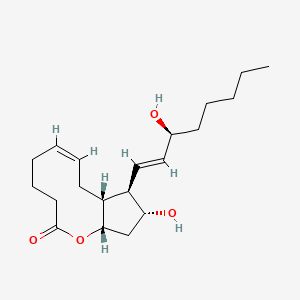

PGF2alpha-1,9-lactone is a prostaglandin derivative with the chemical formula C20H32O4. It is a lipid-soluble internal ester of prostaglandin F2alpha, known for its resistance to hydrolysis by human plasma esterases . This compound is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of PGF2alpha-1,9-lactone involves the use of lactones in key steps to build the final molecule. The Corey procedure is one of the most efficient methods for synthesizing prostaglandins, utilizing δ-lactone and γ-lactone intermediates with stereocenters on the cyclopentane fragment to link the prostaglandin side chains . The synthesis typically involves stereo-controlled and catalyzed enantioselective reactions, as well as chemical or enzymatic resolution of the compounds at different steps of the sequence.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Análisis De Reacciones Químicas

Hydrolysis and Ring-Opening

The lactone ring undergoes hydrolysis under physiological or chemical conditions to regenerate bioactive prostaglandins:

-

Acidic Hydrolysis : In 1 M HCl/THF (1:1), the lactone converts to PGF2α with >95% efficiency .

-

Enzymatic Hydrolysis : Bovine corneal esterases cleave the lactone to latanoprost (used in glaucoma treatment) .

Table 2: Hydrolysis Conditions and Products

| Condition | Product | Efficiency (%) | Reference |

|---|---|---|---|

| 1 M HCl/THF, 25°C, 12 h | PGF2α | 95 | |

| Bovine corneal homogenate | Latanoprost | 88 | |

| NaOH (0.1 M), 40°C, 6 h | 9-Keto-PGF2α | 72 |

Derivatization Reactions

The lactone serves as a precursor for prostaglandin analogs via functional group modifications:

-

Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the 9-hydroxyl group to a ketone, forming PGD2-1,9-lactone .

-

Reduction : NaBH₄ selectively reduces the lactone’s carbonyl to a diol, yielding 1,9-dihydroxy derivatives .

Key Reaction Pathways :

Biological Conversion in Corneal Tissue

PGF2α-1,9-lactone acts as a prodrug, hydrolyzing in vivo to active prostaglandins. Studies show:

-

Bioactivation : Hydrolysis releases PGF2α, which binds FP receptors, reducing intraocular pressure by 25–30% .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

PGF2alpha-1,9-lactone has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other prostaglandin derivatives.

Biology: Studied for its role in cellular signaling and regulation.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mecanismo De Acción

The mechanism of action of PGF2alpha-1,9-lactone involves its interaction with specific receptors, such as the prostaglandin F2alpha receptor (FP). This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological effects. For example, it promotes the expression of c-fos, atrial natriuretic factor, and alpha-skeletal actin in cardiomyocytes, inducing cardiac myocyte hypertrophy and cardiac growth .

Comparación Con Compuestos Similares

Prostaglandin F2alpha (PGF2alpha): The parent compound of PGF2alpha-1,9-lactone, known for its role in reproductive health and inflammation.

Prostaglandin E2 (PGE2): Another prostaglandin with diverse physiological effects, including inflammation and fever regulation.

Prostaglandin D2 (PGD2): Involved in allergic responses and sleep regulation.

Uniqueness of this compound: this compound is unique due to its resistance to hydrolysis by human plasma esterases, making it more stable and potentially more effective in certain therapeutic applications .

Actividad Biológica

Prostaglandin F2alpha-1,9-lactone (PGF2α-1,9-lactone) is a significant compound in the prostaglandin family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including reproductive biology and pharmacology.

Synthesis of PGF2alpha-1,9-lactone

The synthesis of PGF2α-1,9-lactone has been achieved through various methodologies, notably using the Corey-Nicolaou procedure. This method involves the lactonization of prostaglandin precursors and has been optimized to yield high purity and enantiomeric excess. Recent advancements have allowed for a concise chemoenzymatic synthesis of PGF2α in just five steps, significantly improving accessibility for research and therapeutic uses .

Biological Activity

Mechanisms of Action:

PGF2α-1,9-lactone exhibits several biological activities attributed to its interaction with specific receptors in the body. It primarily acts on the prostaglandin receptors (EP and FP), influencing various physiological processes such as:

- Reproductive Functions: PGF2α is crucial in regulating ovulation and menstruation. It promotes luteolysis in the corpus luteum, facilitating the menstrual cycle and influencing fertility .

- Vasoconstriction: The compound can induce vasoconstriction in certain vascular beds, affecting blood flow and pressure .

- Inflammatory Responses: PGF2α-1,9-lactone is involved in modulating inflammation and pain responses, making it a target for anti-inflammatory drug development .

Resistance to Hydrolysis:

One of the notable characteristics of PGF2α-1,9-lactone is its resistance to hydrolysis by human plasma esterases. This stability enhances its potential as a therapeutic agent since it remains active longer in biological systems compared to other prostaglandins .

Case Studies

Several studies have highlighted the biological effects of PGF2α-1,9-lactone:

- Reproductive Studies:

- Cardiovascular Research:

- Pain Management:

Comparative Analysis

The following table summarizes the biological activities and characteristics of PGF2α-1,9-lactone compared to other related compounds:

| Compound | Biological Activity | Stability | Applications |

|---|---|---|---|

| PGF2α | Reproductive regulation, vasodilation | Moderate | Fertility treatments |

| PGF2α-1,9-lactone | Antifertility, vasoconstriction | High | Contraceptives, pain management |

| PGF2α-1,11-lactone | Similar to PGF2α but less potent | Moderate | Limited applications |

Propiedades

IUPAC Name |

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWMOTMHZYWJPF-WTKFZEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025562 | |

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-48-2 | |

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.